Monoammonium pyrophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoammonium pyrophosphate is an inorganic compound with the chemical formula (NH₄)₂H₂P₂O₇. It is a salt composed of ammonium ions and pyrophosphate ions. This compound is commonly used in various industrial and agricultural applications due to its unique chemical properties.
Vorbereitungsmethoden
Monoammonium pyrophosphate can be synthesized through several methods. One common synthetic route involves the reaction of phosphoric acid with ammonia. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods often involve large-scale reactors where phosphoric acid and ammonia are combined under specific conditions to produce this compound efficiently .
Analyse Chemischer Reaktionen
Monoammonium pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: It can hydrolyze to form ammonium phosphate and phosphoric acid.
Decomposition: At elevated temperatures, it decomposes to release ammonia and phosphoric acid.
Complexation: It can form complexes with metal ions, which is useful in various industrial applications.
Common reagents used in these reactions include water for hydrolysis and heat for decomposition. The major products formed from these reactions are ammonium phosphate and phosphoric acid.
Wissenschaftliche Forschungsanwendungen
Monoammonium pyrophosphate has several scientific research applications:
Agriculture: It is used as a fertilizer to provide essential nutrients like nitrogen and phosphorus to plants.
Fire Retardants: It is used in the formulation of fire retardants due to its ability to release non-combustible gases upon decomposition.
Environmental Management: It is used to reduce heavy metal accumulation in soils and plants.
Wirkmechanismus
The mechanism by which monoammonium pyrophosphate exerts its effects involves the release of ammonium and pyrophosphate ions. These ions interact with various molecular targets and pathways. For example, in agriculture, the ammonium ions provide nitrogen, which is essential for plant growth, while the pyrophosphate ions contribute to phosphorus availability .
Vergleich Mit ähnlichen Verbindungen
Monoammonium pyrophosphate can be compared with other similar compounds such as:
Monoammonium phosphate: Similar in providing nitrogen and phosphorus but differs in its chemical structure and stability.
Diammonium phosphate: Provides higher nitrogen content but has different solubility and application properties.
Ammonium polyphosphate: Used in similar applications but has a polymeric structure, making it suitable for slow-release fertilizers.
This compound is unique due to its specific balance of nitrogen and phosphorus, making it highly effective in various applications.
Eigenschaften
CAS-Nummer |
27796-66-3 |
---|---|
Molekularformel |
H7NO7P2 |
Molekulargewicht |
195.01 g/mol |
IUPAC-Name |
azanium;phosphono hydrogen phosphate |
InChI |
InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
IYNIYQPKWZYHRQ-UHFFFAOYSA-N |
Kanonische SMILES |
[NH4+].OP(=O)(O)OP(=O)(O)[O-] |
Verwandte CAS-Nummern |
27796-66-3 13813-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.